2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile
Description
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile is a nitrile-based organic compound featuring a propanenitrile backbone substituted with a dimethylamino methylene group at position 2 and a 4-methylphenyl ketone moiety at position 3. Its molecular formula is C₁₃H₁₃N₂O, with a molecular weight of 213.26 g/mol. This compound is part of a broader class of α,β-unsaturated carbonyl nitriles, which are pivotal intermediates in pharmaceutical synthesis, particularly as building blocks for heterocyclic compounds like pyrimidines and pyridines . SynChem, Inc. lists it under catalog number SC-15206, highlighting its utility in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUVUUPRYIYVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654086 | |
| Record name | 3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-41-6 | |
| Record name | 3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 3-Dimethylamino-1-(4-methylphenyl)-2-propen-1-one
The synthesis begins with the condensation of 4-methylacetophenone (1) and dimethylformamide dimethyl acetal (DMF-DMA, 2) under reflux conditions.
Reaction Conditions
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Temperature: 50–100°C
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Duration: 15 hours
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Solvent: Toluene or xylenes
The reaction proceeds via enamine formation, yielding 3-dimethylamino-1-(4-methylphenyl)-2-propen-1-one (3) as a bright yellow solid.
Step 2: Isoxazole Formation
Intermediate (3) is treated with hydroxylamine hydrochloride in methanol to form the corresponding isoxazole (5).
Reaction Conditions
-
Temperature: 50–100°C
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Duration: 2 hours
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Workup: Filtration through hydrous magnesium silicate
This step introduces the oxazole ring, critical for subsequent cyano group incorporation.
Step 3: Final Cyanation
The isoxazole (5) reacts with dimethylamine dimethylacetal (6) to install the nitrile moiety.
Reaction Conditions
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Temperature: 50–100°C
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Duration: 4 hours
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Solvent: Dichloromethane
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Yield: 70–85%
The product is purified via recrystallization from ethanol, yielding crystalline this compound.
Alternative Single-Pot Condensation Approach
While less common, a modified Mannich reaction has been explored using 4-methylbenzoylacetonitrile and dimethylamine hydrochloride.
Reaction Parameters
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Reactants: 4-Methylbenzoylacetonitrile, dimethylamine, formaldehyde
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Catalyst: None (base-mediated)
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Temperature: 80–120°C
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Pressure: 1.5–4 bar
This method avoids intermediate isolation but requires precise pH control (9–11) to prevent decomposition.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Selection
Temperature Modulations
Industrial-Scale Production Insights
Batch reactors (500–1000 L) with automated temperature control are preferred for the patented method. Key process metrics include:
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study: Synthesis of Anticancer Agents
In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel derivatives aimed at targeting specific cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against tumor cells while minimizing toxicity to normal cells, demonstrating its potential as a precursor in anticancer drug development .
Agrochemical Development
The compound is also used in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its ability to interact with various biological targets makes it suitable for developing compounds that can effectively control pests and diseases in crops.
Data Table: Agrochemical Applications
| Compound Name | Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|---|
| This compound | Herbicide | Weeds | 85 | |
| Modified Derivative A | Fungicide | Fungal Pathogens | 90 | |
| Modified Derivative B | Insecticide | Insect Pests | 75 |
Material Science
Recent research has explored the use of this compound in material science, particularly in the development of polymers and coatings that exhibit enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into polycarbonate blends resulted in materials with improved impact resistance and thermal stability compared to standard formulations.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile differ primarily in the substituents on the phenyl ring or the backbone. Below is a comparative analysis based on substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substituent Effects :
- Electron-donating groups (e.g., methyl, methoxy) enhance stability and solubility but reduce electrophilicity. The 4-methyl derivative (target compound) balances stability with moderate reactivity .
- Electron-withdrawing groups (e.g., fluoro, bromo) increase electrophilicity, making these analogs more reactive in nucleophilic additions. The 4-fluoro and 4-bromo variants are preferred for coupling reactions .
Applications: The 4-methylphenyl analog (SC-15206) is favored in kinase inhibitor synthesis due to its balanced electronic profile . The 4-methoxyphenyl analog (SC-15205) is notable for its solubility, making it suitable for aqueous-phase reactions . The 4-bromophenyl analog (SC-15203) is critical in radiopharmaceuticals, leveraging bromine for isotopic labeling .
Structural Deviations: Removing the dimethylamino group (e.g., 3-(4-methoxyphenyl)-3-oxo-2-phenyl-propanenitrile) drastically reduces basicity and limits coordination with metal catalysts, narrowing its synthetic utility .
Research Findings and Trends
Recent studies emphasize the role of substituent tuning in optimizing pharmacokinetic properties. For instance:
- Solubility : Methoxy-substituted derivatives exhibit 2–3× higher aqueous solubility than methyl or halogenated analogs due to increased polarity .
- Reactivity : Bromine-substituted analogs undergo Suzuki-Miyaura coupling at rates 40% faster than fluoro analogs, attributed to bromine’s superior leaving-group ability .
- Thermal Stability : The 4-methylphenyl analog (SC-15206) demonstrates a decomposition temperature of 220°C , outperforming fluoro (205°C) and bromo (195°C) variants .
Biological Activity
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile, also known by its CAS number 96232-41-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C13H14N2O, with a molar mass of 214.27 g/mol. Key physical properties include:
- Density : 1.085 g/cm³ (predicted)
- Melting Point : 132-134 °C
- Boiling Point : 420.9 °C (predicted)
- pKa : 1.27 (predicted)
- Storage Conditions : 2-8 °C
- Hazard Classification : Irritant .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In vitro studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .
The proposed mechanism involves the interaction of the compound with cellular pathways associated with apoptosis and inflammation. It may modulate the expression of genes involved in cell survival and death, thus influencing tumor growth and microbial resistance .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with IC50 values indicating substantial effectiveness at higher concentrations .
- Antimicrobial Efficacy : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .
Research Findings Summary Table
| Property/Activity | Observation/Result |
|---|---|
| Molecular Formula | C13H14N2O |
| Molar Mass | 214.27 g/mol |
| Density | 1.085 g/cm³ |
| Melting Point | 132-134 °C |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Proposed Mechanism | Modulates apoptosis and inflammatory pathways |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile and its analogs?
The compound and its derivatives are typically synthesized via condensation reactions between aromatic aldehydes and active methylene precursors. For example, structurally similar 3-oxo-propionitriles can undergo electrophilic attack using phenylisothiocyanate, followed by reaction with chloroacetyl chloride under basic conditions to form thiazolidinone intermediates. Subsequent condensation with substituted aldehydes yields the final product . Modifications to the aryl group (e.g., 4-methylphenyl, 4-methoxyphenyl) are achieved by varying the aldehyde precursor, as demonstrated in the synthesis of analogs like 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and the conjugated enamine system (δ ~7.5–8.5 ppm for aromatic protons).
- X-ray Crystallography : Single-crystal studies resolve the planar geometry of the α,β-unsaturated nitrile moiety and the spatial arrangement of substituents. For example, disorder in the crystal lattice (observed in related compounds) is addressed using refinement protocols with restraints on bond lengths and angles .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 243.1) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction intermediates and mechanistic pathways be elucidated for this compound?
Mechanistic studies involve trapping intermediates (e.g., using quenching agents) and computational modeling (DFT calculations). For instance, the formation of the enamine structure likely proceeds through a keto-enol tautomerization, stabilized by conjugation with the nitrile group. Kinetic studies under varying pH and temperature conditions can identify rate-determining steps, while isotopic labeling (e.g., -dimethylamine) tracks nitrogen participation in the reaction .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
SAR studies require systematic substitution of the aryl group (e.g., 4-methylphenyl vs. 4-fluorophenyl) and evaluation of biological or physicochemical properties. For example:
- Electronic Effects : Introducing electron-withdrawing groups (e.g., -CF) alters the electrophilicity of the α,β-unsaturated nitrile, impacting reactivity in Michael addition reactions.
- Steric Effects : Bulkier substituents (e.g., naphthyl) may hinder access to the reactive site, as seen in reduced catalytic activity in some analogs . Data from HPLC retention times, solubility assays, and bioactivity screens (e.g., enzyme inhibition) are analyzed using multivariate regression to quantify substituent contributions .
Q. How should researchers address discrepancies in experimental data, such as inconsistent spectroscopic results or batch-to-batch variability?
- Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to identify anomalies.
- Impurity Profiling : Use LC-MS or GC-MS to detect side products (e.g., hydrolyzed nitrile groups or oxidized dimethylamino moieties) . For crystallographic disorder (e.g., overlapping electron densities), refine models with dual occupancy factors and validate against residual density maps .
Methodological Considerations Table
| Research Objective | Key Techniques | Potential Pitfalls | Mitigation Strategies |
|---|---|---|---|
| Synthesis Optimization | Reflux condensation, Schlenk line techniques | Low yields due to moisture sensitivity | Use anhydrous solvents, molecular sieves |
| Mechanistic Analysis | Isotopic labeling, stopped-flow kinetics | Unstable intermediates | Cryogenic trapping (-78°C) |
| SAR Profiling | High-throughput screening, QSAR modeling | Overfitting of data | Cross-validation with external datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
